Cas no 185949-59-1 (1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride)

1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine
- 1-(5-methyl-1H-benzimidazol-2-yl)ethanamine(SALTDATA: 2HCl)
- 1-(6-Methyl-1H-benzimidazol-2-yl)ethanamine
- 1H-Benzimidazole-2-methanamine,a,6-dimethyl-
- 1-(5-Methyl-1H-benzimidazol-2-yl)ethanamine
- 1H-benzimidazole-2-methanamine, alpha,5-dimethyl-
- 1H-Benzimidazole-2-methanamine,alpha,5-dimethyl-(9CI)
- ZMZOHCIPMNHJEF-UHFFFAOYSA-N
- AKOS008968280
- 185949-59-1
- SCHEMBL4573758
- AKOS016104812
- CHEMBL4552235
- AKOS002793049
- 1-(5-Methyl-1H-benzimidazol-2-yl)ethanamine x2hcl
- 1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride
-
- MDL: MFCD05864554
- インチ: InChI=1S/C10H13N3/c1-6-3-4-8-9(5-6)13-10(12-8)7(2)11/h3-5,7H,11H2,1-2H3,(H,12,13)
- InChIKey: ZMZOHCIPMNHJEF-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(C=C1)N=C(C(C)N)N2
計算された属性
- せいみつぶんしりょう: 175.111
- どういたいしつりょう: 175.111
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7A^2
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.179
- ふってん: 380°C at 760 mmHg
- フラッシュポイント: 211.7°C
- 屈折率: 1.654
1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M643270-500mg |
1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride |
185949-59-1 | 500mg |
$ 95.00 | 2022-06-03 | ||
TRC | M643270-100mg |
1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride |
185949-59-1 | 100mg |
$ 50.00 | 2022-06-03 | ||
TRC | M643270-1g |
1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride |
185949-59-1 | 1g |
$ 160.00 | 2022-06-03 | ||
Chemenu | CM281069-1g |
1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine |
185949-59-1 | 95% | 1g |
$*** | 2023-03-31 |
1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride 関連文献
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochlorideに関する追加情報
Comprehensive Guide to 1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride (CAS No. 185949-59-1)
1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride (CAS No. 185949-59-1) is a specialized organic compound widely recognized in pharmaceutical and biochemical research. This compound, featuring a benzoimidazole core structure, is increasingly studied for its potential applications in drug discovery and medicinal chemistry. Researchers are particularly interested in its role as a building block for small-molecule inhibitors and its interactions with biological targets.
The molecular structure of 1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride includes a 5-methyl-1H-benzoimidazole moiety linked to an ethylamine group, which is dihydrochloride salt-formulated for enhanced stability. This modification improves solubility, making it suitable for various experimental conditions. The CAS No. 185949-59-1 serves as a unique identifier, ensuring precise tracking in chemical databases and regulatory documentation.
In recent years, the demand for 1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride has surged due to its relevance in developing kinase inhibitors and GPCR-targeted therapies. These applications align with current trends in precision medicine and personalized healthcare, where researchers seek novel compounds to address unmet medical needs. The compound's benzoimidazole scaffold is also explored in materials science, particularly in designing fluorescent probes and sensor molecules.
From a synthetic perspective, 1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride is typically prepared through multi-step organic reactions, starting from commercially available precursors. The dihydrochloride salt form ensures better handling and storage, which is critical for laboratory use. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to verify purity and structural integrity, meeting the stringent requirements of pharmaceutical-grade compounds.
The compound's potential extends to neuropharmacology, where its interactions with neurotransmitter receptors are under investigation. Given the rising interest in neurodegenerative diseases and mental health disorders, 1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride could play a pivotal role in future therapeutic developments. Its mechanism of action and selectivity profile are subjects of ongoing research, with preliminary studies showing promising results.
Market dynamics for 1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride reflect its niche yet growing application base. Suppliers and contract research organizations (CROs) are expanding their portfolios to include this compound, catering to academic institutions and pharmaceutical companies. The CAS No. 185949-59-1 is frequently searched in scientific databases, indicating sustained interest and relevance in the chemical community.
For researchers working on structure-activity relationships (SAR), 1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride offers a versatile scaffold for derivatization. Its ethylamine side chain allows for further functionalization, enabling the synthesis of analogs with tailored properties. This flexibility is particularly valuable in high-throughput screening campaigns and lead optimization processes.
In summary, 1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride (CAS No. 185949-59-1) is a compound of significant scientific and commercial interest. Its applications span drug discovery, materials science, and neuropharmacology, driven by its unique chemical properties and adaptability. As research continues to uncover new potentials, this compound is poised to remain a key player in advancing innovative solutions across multiple disciplines.
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